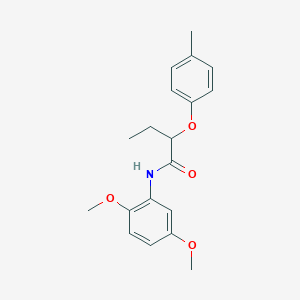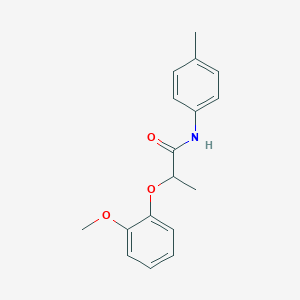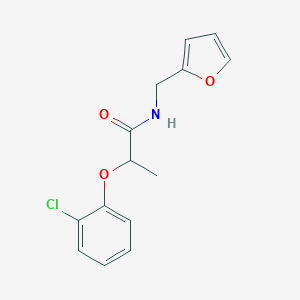![molecular formula C20H21Cl2N3O3S B318002 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide](/img/structure/B318002.png)
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide is a complex organic compound with a molecular formula of C20H21Cl2N3O3S . This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a butanoyl group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide involves multiple steps. The process typically starts with the preparation of the dichlorophenoxybutanoic acid, which is then converted into its corresponding acyl chloride. This acyl chloride is reacted with a thiourea derivative to form the carbamothioyl intermediate. Finally, this intermediate is coupled with N,N-dimethylbenzamide under specific reaction conditions to yield the desired compound.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl groups to alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide stands out due to its unique combination of functional groups. Similar compounds include:
2-({[4-(2,4-dichlorophenoxy)butanoyl]carbamothioyl}amino)-N-ethylbenzamide: This compound has an ethyl group instead of the dimethyl group, which can affect its chemical properties and reactivity.
Methyl 2-({[4-(2,4-dichlorophenoxy)butanoyl]carbamothioyl}amino)benzoate: This compound has a methyl ester group, which can influence its solubility and biological activity.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties that are valuable for various research applications.
Propiedades
Fórmula molecular |
C20H21Cl2N3O3S |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
2-[4-(2,4-dichlorophenoxy)butanoylcarbamothioylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C20H21Cl2N3O3S/c1-25(2)19(27)14-6-3-4-7-16(14)23-20(29)24-18(26)8-5-11-28-17-10-9-13(21)12-15(17)22/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,23,24,26,29) |
Clave InChI |
UIULNQCJNQYTDY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CN(C)C(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B317919.png)

![5-bromo-N-[2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B317922.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B317923.png)


![N,N-dimethyl-2-[(1-naphthylacetyl)amino]benzamide](/img/structure/B317926.png)
![4-Oxo-4-{2-[(propylamino)carbonyl]anilino}butanoic acid](/img/structure/B317928.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B317934.png)
![4,5-Dimethyl-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B317935.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B317940.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B317943.png)
